molecular formula C8H3BrClF3O B13481220 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone

1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B13481220
M. Wt: 287.46 g/mol
InChI Key: ZCLRFRUSUPHJIG-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by fluorination and subsequent functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzymes or modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone is unique due to the presence of two difluoro groups attached to the ethanone moiety. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H3BrClF3O

Molecular Weight

287.46 g/mol

IUPAC Name

1-(6-bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3BrClF3O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H

InChI Key

ZCLRFRUSUPHJIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C(=O)C(F)F)Br

Origin of Product

United States

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